1-(mesitylsulfonyl)indoline

Vue d'ensemble

Description

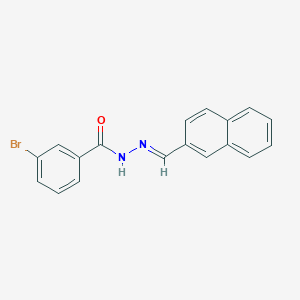

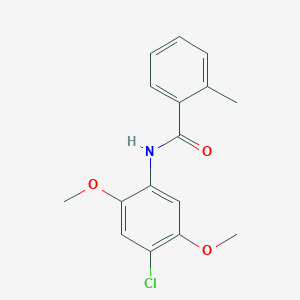

1-(mesitylsulfonyl)indoline is a useful research compound. Its molecular formula is C17H19NO2S and its molecular weight is 301.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 301.11365002 g/mol and the complexity rating of the compound is 458. The solubility of this chemical has been described as <0.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Activities

1-(mesitylsulfonyl)indoline serves as a key intermediate in the synthesis of various heterocyclic compounds, demonstrating significant pharmacological activities. Its derivatives have been explored for antioxidant, anti-inflammatory, and anticancer activities. For instance, indoline derivatives synthesized with substitutions at position 1 have shown potent antioxidant and anti-inflammatory activities, beneficial for treating conditions associated with chronic inflammation (Zeeli et al., 2018). Moreover, novel indoline derivatives have been identified as potential anticancer agents against specific cancer cell lines, highlighting their role in the development of new therapeutic agents (Gobinath et al., 2020).

Chemical Synthesis and Material Science

In the realm of chemical synthesis, this compound and its derivatives are employed in the creation of complex molecules and materials. Techniques such as Mn(OAc)3-mediated cyclizations have been used to synthesize the tetracyclic core of natural products, demonstrating the versatility of indoline derivatives in organic synthesis (Magolan & Kerr, 2006). Additionally, the synthesis of spiro[acridine-9,2′-indoline]-1,3,8-trione derivatives showcased their promising anticancer activity and potential applications in material science (P. Gobinath et al., 2020).

Safety and Hazards

According to the safety data sheet, 1-(mesitylsulfonyl)indoline is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with protective gloves/clothing/eye protection/face protection and to use it only outdoors or in a well-ventilated area .

Orientations Futures

Mécanisme D'action

Target of Action

1-(Mesitylsulfonyl)indoline is a derivative of indoline, a heterocyclic compound that plays a significant role in medicinal chemistry . Indoline derivatives have been found to exhibit binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which are involved in neuroprotective effects .

Mode of Action

Indoline derivatives have been shown to exert neuroprotective effects by interacting with nmda-glun2b receptors . These interactions can lead to significant protective effects against oxidative stress-induced cell death .

Biochemical Pathways

Indole and its derivatives, including this compound, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The biochemical pathways affected by these compounds involve various biological receptors and enzymes . .

Pharmacokinetics

Indoline structures are known to interact with the amino acid residues of proteins, which can influence their pharmacokinetic properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds, increasing their water solubility and decreasing their lipid solubility .

Result of Action

Indoline derivatives have been shown to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects . Specifically, some indoline derivatives have been found to significantly elevate the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage .

Action Environment

The action of this compound, like other indoline derivatives, can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect the stability and efficacy of these compounds . .

Propriétés

IUPAC Name |

1-(2,4,6-trimethylphenyl)sulfonyl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-12-10-13(2)17(14(3)11-12)21(19,20)18-9-8-15-6-4-5-7-16(15)18/h4-7,10-11H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGNIJOTWKGGJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642135 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B5504547.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-(1,1,2,2-tetrafluoroethoxy)benzamide hydrochloride](/img/structure/B5504567.png)

![(1S*,5R*)-3-{[5-(ethylthio)-2-thienyl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5504587.png)

![4-hydroxy-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B5504593.png)

![[1-(3-chloro-4-ethoxybenzyl)-3-propylpiperidin-3-yl]methanol](/img/structure/B5504605.png)

![5-[(2,4-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5504612.png)

![[3-(cyclopropylmethyl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]methanol](/img/structure/B5504617.png)